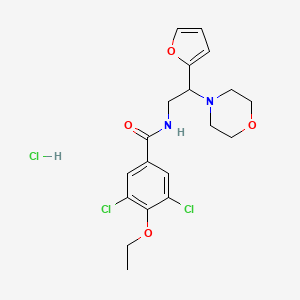
C19H23Cl3N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H23Cl3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C19H23Cl3N2O4 typically involves multi-step organic reactions. One common approach is the condensation of specific aromatic and aliphatic precursors under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the desired product. For instance, the use of acid or base catalysts can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often involves continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
C19H23Cl3N2O4: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
C19H23Cl3N2O4: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is utilized in the production of various industrial chemicals and materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism by which C19H23Cl3N2O4 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, C19H23Cl3N2O4 stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include those with slight variations in their molecular structure, such as different substituents or functional groups. These variations can lead to differences in reactivity, biological activity, and potential applications. Some similar compounds include:
- C18H21Cl3N2O4
- C19H22Cl2N2O4
- C20H24Cl3N2O4
Each of these compounds has its own set of characteristics that make it suitable for specific applications, highlighting the uniqueness of This compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C19H23Cl3N2O4 |
|---|---|
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
3,5-dichloro-4-ethoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H22Cl2N2O4.ClH/c1-2-26-18-14(20)10-13(11-15(18)21)19(24)22-12-16(17-4-3-7-27-17)23-5-8-25-9-6-23;/h3-4,7,10-11,16H,2,5-6,8-9,12H2,1H3,(H,22,24);1H |
InChI-Schlüssel |
CEZDEZHNIKOSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)

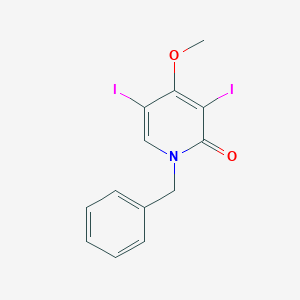



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)
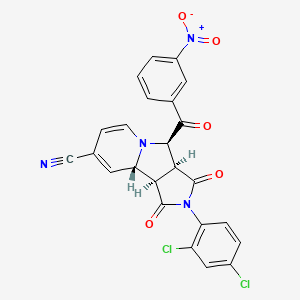
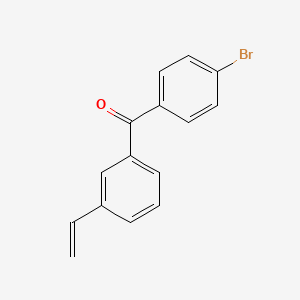
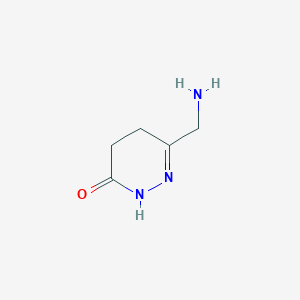
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
